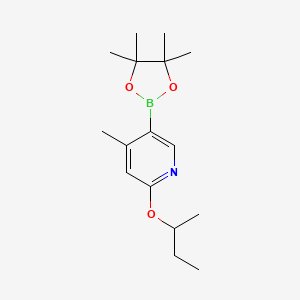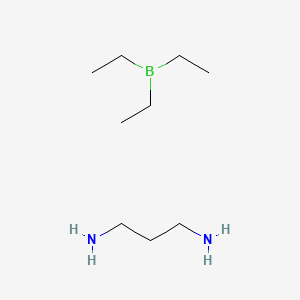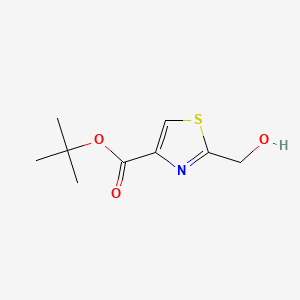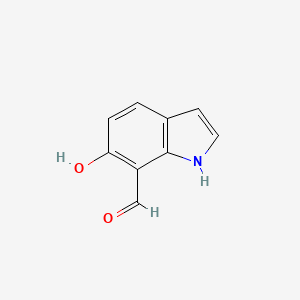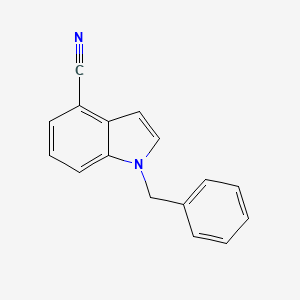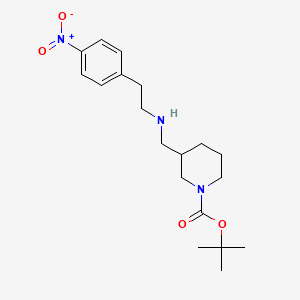
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is a complex organic compound with a piperidine core structure. This compound is characterized by the presence of a nitrophenethylamino group and a tert-butyl ester functional group. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester typically involves multiple steps. One common method includes the reaction of piperidine with 4-nitrophenethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid.
Hydrolysis: 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid.
Scientific Research Applications
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester involves its interaction with specific molecular targets. The nitrophenethylamino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
- 3-((4-aminophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester
- 4-((4-aminophenethylamino)methyl)piperidine-1-carboxylic acid tert butyl ester
Uniqueness
What sets 3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for selective reduction and substitution reactions that are not as readily achievable with its analogs .
Properties
CAS No. |
1204812-31-6 |
|---|---|
Molecular Formula |
C19H29N3O4 |
Molecular Weight |
363.458 |
IUPAC Name |
tert-butyl 3-[[2-(4-nitrophenyl)ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(23)21-12-4-5-16(14-21)13-20-11-10-15-6-8-17(9-7-15)22(24)25/h6-9,16,20H,4-5,10-14H2,1-3H3 |
InChI Key |
IWDOEUYMBRBHDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
3-((4-nitrophenethylamino)methyl)piperidine-1-carboxylic tert butyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



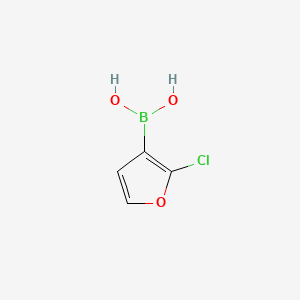
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)
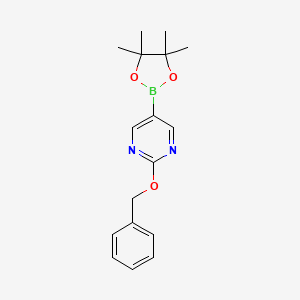
![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)
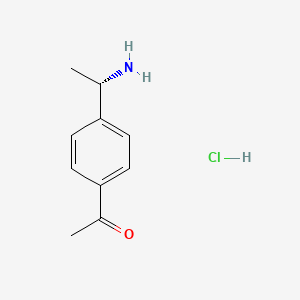
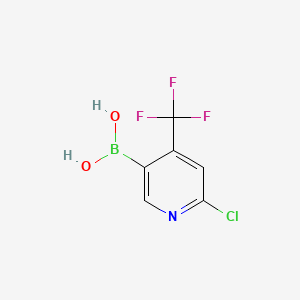
![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
